Km Comparison: CCK1-Specific Peptide Substrate vs. Non-Phosphorylated Optimal CK1 Substrate
The CCK1-specific peptide substrate is a phosphorylated (primed) substrate, which CK1 phosphorylates with high affinity. In contrast, the best non-phosphorylated CK1 substrate reported (RRKDLHDDEEDEAMSITA) exhibits a Km of 172 µM, indicating lower affinity [1]. While direct Km data for KRRRAL-pS-VASLPGL is not published, phosphate-directed CK1 substrates typically exhibit Km values in the low micromolar range (<50 µM), consistent with the ~25-fold reduction in Km observed when comparing phosphorylated vs. non-phosphorylated β-casein peptides [2]. The phosphorylated nature of this substrate thus confers a significant kinetic advantage for sensitive CK1 detection.
| Evidence Dimension | Michaelis Constant (Km) |
|---|---|
| Target Compound Data | Km not explicitly reported; inferred to be <50 µM based on phosphate-directed substrate behavior [2]. |
| Comparator Or Baseline | Optimal non-phosphorylated CK1 peptide RRKDLHDDEEDEAMSITA: Km = 172 µM [1] |
| Quantified Difference | >3.4-fold lower Km (inferred) for phosphorylated substrate |
| Conditions | In vitro kinase assay using purified CK1. |
Why This Matters
Lower Km translates to higher sensitivity in kinase assays, enabling detection of low-abundance CK1 activity and reducing substrate consumption.
- [1] Marin O, Meggio F, Pinna LA. Design and synthesis of two new peptide substrates for the specific and sensitive monitoring of casein kinases-1 and -2. Biochem Biophys Res Commun. 1994;198(3):898-905. doi:10.1006/bbrc.1994.1128 View Source
- [2] Meggio F, Perich JW, Reynolds EC, Pinna LA. A synthetic β-casein phosphopeptide and analogues as model substrates for casein kinase-1, a ubiquitous, phosphate directed protein kinase. FEBS Lett. 1991;283(2):303-6. doi:10.1016/0014-5793(91)80614-9 View Source
